Dapiprazole Hydrochloride

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and is indicated for mydriasis and open-angle glaucoma.

See also: Dapiprazole (has active moiety).

Structure

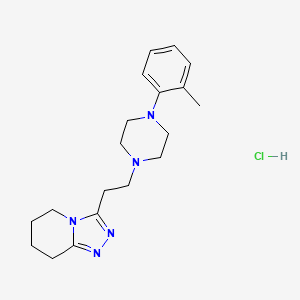

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5.ClH/c1-16-6-2-3-7-17(16)23-14-12-22(13-15-23)11-9-19-21-20-18-8-4-5-10-24(18)19;/h2-3,6-7H,4-5,8-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIODNPFQZIHCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)CCC3=NN=C4N3CCCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048669 | |

| Record name | Dapiprazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72822-13-0 | |

| Record name | Dapiprazole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72822-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dapiprazole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072822130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapiprazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAPIPRAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS9UJN1I0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dapiprazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapiprazole (B1669817) hydrochloride is a potent and selective alpha-1 adrenoceptor antagonist. Its primary clinical application is in ophthalmology for the reversal of iatrogenically induced mydriasis. This technical guide delineates the molecular mechanism of action of dapiprazole, focusing on its interaction with adrenergic receptors, the subsequent signaling pathways, and the physiological responses it elicits. This document provides a compilation of quantitative data on its receptor affinity, detailed experimental methodologies for its characterization, and visual representations of its mechanism and experimental workflows.

Core Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

Dapiprazole hydrochloride's mechanism of action is centered on its competitive antagonism of alpha-1 adrenergic receptors.[1][2][3][4] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in mediating the physiological effects of catecholamines, such as norepinephrine (B1679862) and epinephrine.[5]

In the eye, the iris dilator muscle is endowed with alpha-1 adrenergic receptors.[3][6] Stimulation of these receptors by adrenergic agonists leads to muscle contraction and, consequently, dilation of the pupil (mydriasis). Dapiprazole, by blocking these receptors, prevents the binding of endogenous or exogenous agonists, leading to the relaxation of the iris dilator muscle and a reduction in pupil size (miosis).[3][6][7] This action effectively reverses the effects of mydriatic agents like phenylephrine (B352888) (an alpha-1 agonist) and, to a lesser extent, tropicamide (B1683271) (a parasympatholytic).[7]

Dapiprazole demonstrates a degree of selectivity for the alpha-1 adrenoceptor subtypes. Functional studies have shown that it has a higher affinity for the α1A and α1D subtypes compared to the α1B subtype.[1]

Quantitative Data: Receptor Binding Affinity

The functional affinity of dapiprazole for the three alpha-1 adrenoceptor subtypes has been determined through functional antagonism studies. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a measure of antagonist potency.

| Adrenoceptor Subtype | Tissue Model | Agonist Used | pA2 Value | Reference |

| α1A | Rat Vas Deferens | Norepinephrine | 7.93 | [1] |

| α1B | Guinea-Pig Spleen | Norepinephrine | 7.13 | [1] |

| α1D | Rat Aorta | Norepinephrine | 8.26 | [1] |

This data indicates that dapiprazole is approximately 10-fold more selective for the α1A and α1D subtypes over the α1B subtype.[1]

Signaling Pathways

As an antagonist, dapiprazole itself does not initiate intracellular signaling. Instead, it blocks the signaling cascade initiated by the binding of an agonist to the alpha-1 adrenoceptor. The canonical signaling pathway for alpha-1 adrenergic receptors involves the activation of the Gq/11 family of G proteins.

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Blocked by Dapiprazole.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of alpha-1 adrenergic antagonists like dapiprazole.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (dapiprazole) by measuring its ability to displace a radiolabeled ligand from the receptor.

Caption: Workflow for a Radioligand Binding Assay.

Detailed Steps:

-

Membrane Preparation: Tissues or cells expressing the alpha-1 adrenoceptor subtype of interest are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an assay buffer.[8]

-

Incubation: The membrane preparation is incubated in the presence of a fixed concentration of a radiolabeled alpha-1 adrenoceptor antagonist (e.g., [³H]-prazosin) and a range of concentrations of unlabeled dapiprazole.[8]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer.[8]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[8]

-

Data Analysis: The concentration of dapiprazole that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of dapiprazole to inhibit the functional response (e.g., intracellular calcium release) induced by an alpha-1 adrenoceptor agonist.

Caption: Workflow for a Calcium Mobilization Functional Assay.

Detailed Steps:

-

Cell Culture and Dye Loading: Cells endogenously or recombinantly expressing the alpha-1 adrenoceptor subtype of interest are cultured. The cells are then loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[9]

-

Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with various concentrations of dapiprazole for a sufficient time to allow for receptor binding.

-

Agonist Stimulation: An alpha-1 adrenoceptor agonist (e.g., phenylephrine) is added to the cells to stimulate the Gq/11 signaling pathway, leading to an increase in intracellular calcium.[9]

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometric plate reader or a fluorescence microscope.[9]

-

Data Analysis: The inhibitory effect of dapiprazole on the agonist-induced calcium response is quantified. The concentration of dapiprazole that causes 50% inhibition of the maximum agonist response (IC₅₀) is determined by fitting the concentration-response data to a sigmoidal curve.

Conclusion

This compound exerts its pharmacological effects through the selective, competitive antagonism of alpha-1 adrenergic receptors, with a preference for the α1A and α1D subtypes. This blockade inhibits the Gq/11-mediated signaling cascade, preventing agonist-induced intracellular calcium mobilization and smooth muscle contraction. This well-characterized mechanism of action forms the basis of its clinical utility in reversing mydriasis in ophthalmic practice. The experimental protocols detailed herein provide a framework for the continued investigation of dapiprazole and other alpha-1 adrenoceptor modulators.

References

- 1. Affinity of the miotic drug, dapiprazole, at alpha 1-adrenoceptor subtypes A, B and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Dapiprazole | C19H27N5 | CID 3033538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Dapiprazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapiprazole hydrochloride is a potent α1-adrenergic antagonist primarily used in ophthalmology to reverse iatrogenically induced mydriasis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic pathways of this compound. Detailed experimental protocols for its synthesis are presented, along with a comprehensive summary of its pharmacological properties and clinical efficacy. This document is intended to serve as a valuable resource for researchers, chemists, and drug development professionals working with this compound and related α-adrenergic antagonists.

Introduction

Dapiprazole is an alpha-adrenergic blocking agent that has found a niche in ophthalmic practice.[1][2] It is specifically indicated for the treatment of mydriasis (dilation of the pupil) induced by adrenergic or parasympatholytic agents used during eye examinations.[3] By blocking the α1-adrenergic receptors on the dilator muscle of the iris, Dapiprazole induces miosis (pupil constriction) without significantly affecting the ciliary muscle, thus avoiding changes in the anterior chamber depth or lens thickness.[1][2] The hydrochloride salt of Dapiprazole is the form used in pharmaceutical preparations.

Discovery and Development

Dapiprazole was first approved on December 31, 1990.[4] Its development was driven by the need for a safe and effective agent to rapidly reverse diagnostic mydriasis, thereby reducing the photophobia and blurred vision experienced by patients following ophthalmic examinations. The U.S. trade name for Dapiprazole is Rev-Eyes.[2][5]

Mechanism of Action: α1-Adrenergic Receptor Antagonism

Dapiprazole's pharmacological effect is mediated through its competitive antagonism of α1-adrenergic receptors. These receptors are located on the iris dilator muscle, which is responsible for increasing pupil size.

Signaling Pathway

The binding of an adrenergic agonist, such as norepinephrine (B1679862) or phenylephrine, to α1-adrenergic receptors on the iris dilator muscle initiates a signaling cascade that leads to muscle contraction and subsequent mydriasis. Dapiprazole blocks this pathway, leading to muscle relaxation and miosis.

Caption: Signaling pathway of α1-adrenergic receptor activation and Dapiprazole antagonism.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following is a representative synthetic route based on established methods.

Synthetic Scheme

Caption: A possible synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

-

Reagents: 2-Chloropyridine, Semicarbazide hydrochloride, 2-Ethoxyethanol (B86334), Concentrated sulfuric acid.

-

Procedure: A mixture of 2-chloropyridine (0.44 mole) and semicarbazide hydrochloride (0.88 mole) in 2-ethoxyethanol (150 ml) is heated to reflux. A solution of concentrated sulfuric acid (1 ml) in 2-ethoxyethanol (5 ml) is added. The resulting solution is refluxed for 18 hours. After cooling to approximately 60°C, water (150 ml) is added. The mixture is stirred, cooled to 0°C, and maintained at this temperature for 30 minutes. The solid product is collected by filtration, washed with water, and dried under reduced pressure.

-

Yield: Approximately 59%.

Step 2: Synthesis of 3-Chloro-1-(4-(o-tolyl)piperazin-1-yl)propan-1-one

-

Reagents: 1-(o-Tolyl)piperazine, 3-Chloropropionyl chloride, a suitable base (e.g., triethylamine), and an inert solvent (e.g., dichloromethane).

-

Procedure: To a cooled (0°C) solution of 1-(o-tolyl)piperazine and triethylamine (B128534) in dichloromethane, 3-chloropropionyl chloride is added dropwise. The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Step 3: Synthesis of Dapiprazole (free base)

-

Reagents: 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 3-Chloro-1-(4-(o-tolyl)piperazin-1-yl)propan-1-one, a strong base (e.g., sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

-

Procedure: To a suspension of sodium hydride in DMF, a solution of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in DMF is added dropwise at 0°C. The mixture is stirred until the evolution of hydrogen ceases. A solution of 3-chloro-1-(4-(o-tolyl)piperazin-1-yl)propan-1-one in DMF is then added, and the reaction mixture is heated. After the reaction is complete (monitored by TLC), the mixture is cooled, poured into ice water, and the precipitated product is collected by filtration.

Step 4: Synthesis of this compound

-

Reagents: Dapiprazole (free base), Hydrochloric acid (in a suitable solvent like ethanol (B145695) or isopropanol).

-

Procedure: Dapiprazole free base is dissolved in a suitable solvent (e.g., ethanol). A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried.

Quantitative Data

| Parameter | Value | Reference |

| Chemical Formula | C19H27N5·HCl | [6] |

| Molecular Weight | 361.93 g/mol | [6] |

| Appearance | White, lyophilized powder | [7] |

| Solubility | Soluble in water | [7] |

| Melting Point | 192-193°C | [8] |

Clinical Efficacy in Mydriasis Reversal

| Study Parameter | Dapiprazole | Placebo |

| Mean Pupillary Recovery Time | Significantly less than placebo | - |

| Return of Comfortable Reading Ability | Approximately 43 minutes | 66 minutes |

Conclusion

This compound is a well-established α1-adrenergic antagonist with a clear mechanism of action and a defined synthetic pathway. Its clinical utility in reversing diagnostic mydriasis has been demonstrated, providing a valuable tool for ophthalmologists. This technical guide has provided a comprehensive overview of the key aspects of this compound, from its fundamental pharmacology to its chemical synthesis, to aid researchers and professionals in the field. Further research may focus on the development of novel α1-adrenergic antagonists with improved pharmacokinetic profiles or expanded therapeutic applications.

References

- 1. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]

- 2. 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-one | C19H23ClN5O+ | CID 25273235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. neuroquantology.com [neuroquantology.com]

- 4. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. mdpi.com [mdpi.com]

Dapiprazole as an Alpha-1 Adrenergic Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapiprazole (B1669817) is a potent and selective alpha-1 adrenergic antagonist utilized primarily in ophthalmology for the reversal of iatrogenically induced mydriasis.[1] This technical guide provides an in-depth overview of the core pharmacology of dapiprazole, including its chemical properties, mechanism of action, receptor subtype selectivity, and pharmacokinetic profile. Detailed experimental protocols for key assays and quantitative data are presented to support further research and development efforts in this area.

Chemical and Physical Properties

Dapiprazole hydrochloride is a sterile, white, lyophilized powder that is soluble in water.[2] The chemical and physical properties of dapiprazole and its hydrochloride salt are summarized in the table below.

| Property | Value | Source |

| Dapiprazole | ||

| Molecular Formula | C₁₉H₂₇N₅ | [3] |

| Molecular Weight | 325.5 g/mol | [3] |

| IUPAC Name | 3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyridine | [3] |

| LogP | 2.3 | [3] |

| Solubility | 0.751 g/L | [3] |

| This compound | ||

| Molecular Formula | C₁₉H₂₈ClN₅ | [4] |

| Molecular Weight | 361.9 g/mol | [4] |

| Appearance | White Crystal Powder | |

| pH (0.5% solution) | ~6.6 | [2] |

| Osmolarity (0.5% solution) | ~415 mOsm | [2] |

Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

Dapiprazole functions as a competitive antagonist at alpha-1 adrenergic receptors.[1] In the eye, it specifically blocks the alpha-1 adrenergic receptors on the dilator muscle of the iris.[2][3] This inhibition prevents the binding of adrenergic agonists like norepinephrine (B1679862), leading to relaxation of the dilator muscle and subsequent pupillary constriction (miosis).[3] Dapiprazole does not exert any significant effect on the ciliary muscle, and therefore does not induce changes in the anterior chamber depth or the thickness of the lens.[2][3]

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gq family of G proteins.[5][6] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[5][6] The increased intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction.[5][6] Dapiprazole competitively blocks the initial step of this cascade by preventing agonist binding to the receptor.

Receptor Subtype Selectivity

Dapiprazole exhibits selectivity for the different subtypes of the alpha-1 adrenergic receptor. Functional studies have determined its antagonist affinity (pA₂) at α1A, α1B, and α1D adrenoceptors.

| Receptor Subtype | Tissue Model | pA₂ Value | Reference |

| α1A | Rat Vas Deferens | 7.93 | [7] |

| α1B | Guinea-pig Spleen | 7.13 | [7] |

| α1D | Rat Aorta | 8.26 | [7] |

These data indicate that dapiprazole is moderately selective for the α1A and α1D subtypes over the α1B subtype.[7]

Pharmacokinetics

Following topical ocular administration, dapiprazole is absorbed through the cornea and reaches high concentrations in ocular tissues.[3] Systemic absorption is negligible, with very low plasma concentrations observed.[3]

Note: Detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, and AUC for topical dapiprazole in humans are not extensively reported in the readily available literature.

Experimental Protocols

Functional Antagonism Assay (pA₂ Determination)

The following is a representative protocol for determining the pA₂ value of dapiprazole at α1-adrenergic receptors in isolated tissue, based on standard pharmacological methods.

Detailed Methodology:

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the vasa deferentia are dissected and cleaned of surrounding connective tissue.

-

Tissues are mounted in a 10 mL organ bath containing Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1), maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Tissues are equilibrated under a resting tension of 1 g for 60 minutes, with the bathing solution changed every 15 minutes.

-

-

Concentration-Response Curves:

-

A cumulative concentration-response curve to norepinephrine (e.g., 10⁻⁹ to 10⁻⁴ M) is obtained.

-

The tissue is then washed repeatedly for 60 minutes.

-

The tissue is incubated with a specific concentration of dapiprazole (e.g., 10⁻⁸ M) for 30 minutes.

-

A second norepinephrine concentration-response curve is then generated in the presence of dapiprazole.

-

This process is repeated on different tissue preparations with varying concentrations of dapiprazole.

-

-

Data Analysis (Schild Plot):

-

The dose ratio (DR) is calculated for each concentration of dapiprazole as the ratio of the EC₅₀ of norepinephrine in the presence of dapiprazole to the EC₅₀ in the absence of dapiprazole.

-

A Schild plot is constructed by plotting log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of dapiprazole (-log[Dapiprazole]) on the x-axis.

-

The pA₂ value is determined as the x-intercept of the linear regression line. A slope not significantly different from unity is indicative of competitive antagonism.

-

Clinical Trial for Mydriasis Reversal

The following is a representative protocol for a clinical trial evaluating the efficacy of dapiprazole in reversing pharmacologically induced mydriasis.

Detailed Methodology:

-

Study Design: A double-masked, placebo-controlled, randomized clinical trial.

-

Subject Population: Healthy adult volunteers with no history of ocular pathology.

-

Procedure:

-

Baseline Measurements: Baseline pupil diameter is measured in a standardized, dimly lit room using a pupillometer. Baseline accommodative amplitude and visual acuity are also assessed.

-

Mydriasis Induction: One drop of a mydriatic agent (e.g., 2.5% phenylephrine and/or 0.5% tropicamide) is instilled in each eye.

-

Confirmation of Mydriasis: Pupil diameter is measured 30 minutes post-instillation to confirm mydriasis.

-

Randomization and Treatment: Subjects are randomized to receive either 0.5% dapiprazole ophthalmic solution or a placebo (vehicle) in one or both eyes.

-

Post-Treatment Assessments: Pupil diameter, accommodative amplitude, and visual acuity are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-treatment.

-

-

Data Analysis: The primary endpoint is the change in pupil diameter from the post-mydriatic baseline. Secondary endpoints include changes in accommodative amplitude and visual acuity. Statistical analysis, such as an analysis of variance (ANOVA) or t-tests, is used to compare the effects of dapiprazole versus placebo.

Clinical Efficacy in Mydriasis Reversal

Clinical studies have demonstrated the efficacy of dapiprazole in reversing mydriasis induced by both adrenergic and parasympatholytic agents.[8][9][10]

| Parameter | Mydriatic Agent(s) | Dapiprazole Effect | Reference |

| Pupil Diameter | Phenylephrine 2.5% or 10% | Effective reversal of mydriasis | [8] |

| Tropicamide 0.5% | Partially effective in reversing mydriasis | [8] | |

| Phenylephrine 2.5% + Tropicamide 0.5% | Partially effective in reversing mydriasis | [8] | |

| Tropicamide 1% + Phenylephrine 2.5% | Significant decrease in pupil size compared to control | [10] | |

| Accommodation | Tropicamide 0.5% | Accelerates the return of accommodation | [2] |

Conclusion

Dapiprazole is a well-characterized alpha-1 adrenergic antagonist with a clear mechanism of action and established clinical utility in ophthalmology. Its selectivity for α1A and α1D adrenoceptor subtypes and its localized ocular effects with minimal systemic absorption make it a valuable tool for reversing pharmacologically induced mydriasis. The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians working with this compound. Further investigation into its potential applications and a more detailed characterization of its pharmacokinetic profile in diverse populations would be of continued interest to the scientific community.

References

- 1. Dapiprazole - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. Dapiprazole | C19H27N5 | CID 3033538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 7. Affinity of the miotic drug, dapiprazole, at alpha 1-adrenoceptor subtypes A, B and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gosset.ai [gosset.ai]

- 10. This compound | C19H28ClN5 | CID 6917787 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Dapiprazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Dapiprazole Hydrochloride. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and methodologies.

Chemical Identity and Structure

This compound is chemically known as 3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyridine hydrochloride[2][3]. It is the hydrochloride salt of Dapiprazole, an alpha-adrenergic blocking agent[4][5].

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 72822-13-0[2][3][][7] |

| Molecular Formula | C₁₉H₂₈ClN₅[2][3][7] |

| InChI | InChI=1S/C19H27N5.ClH/c1-16-6-2-3-7-17(16)23-14-12-22(13-15-23)11-9-19-21-20-18-8-4-5-10-24(18)19;/h2-3,6-7H,4-5,8-15H2,1H3;1H[3][8] |

| InChI Key | ZIODNPFQZIHCOE-UHFFFAOYSA-N[3] |

| SMILES | CC1=CC=CC=C1N2CCN(CC2)CCC3=NN=C4N3CCCC4.Cl[3][] |

| Synonyms | Dapiprazole HCl, Rev-Eyes, Glamidolo, Reversil[2][3] |

Physicochemical Properties

This compound is a sterile, white to beige, lyophilized powder that is soluble in water[4][5][9]. Its physicochemical properties are critical for its formulation and delivery, particularly in ophthalmic solutions.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 361.9 g/mol | [2][3] |

| Melting Point | 192-193°C | [] |

| logP | 2.42 | [10][11] |

| pKa (Strongest Basic) | 7.64 | [10] |

| Appearance | White to beige powder | [5][9] |

| Water Solubility | Soluble, 30 mg/mL | [5][9][12] |

| DMSO Solubility | 20-21 mg/mL | [13] |

| PBS (pH 7.2) Solubility | 50 mg/mL | [1] |

| pH (0.5% solution) | Approximately 6.6 | [5][9] |

| Osmolarity (0.5% solution) | Approximately 415 mOsm | [5][9] |

Pharmacological Profile

Mechanism of Action: this compound is a potent and selective alpha-1 adrenoceptor antagonist[1]. It functions by blocking alpha-adrenergic receptors in smooth muscle[2][3]. In ophthalmic applications, it produces miosis (pupil constriction) by affecting the dilator muscle of the iris[9][10]. It does not have significant activity on ciliary muscle contraction[9][10].

Pharmacological Class: Adrenergic alpha-Antagonist, Antipsychotic Agent[2].

Indication: It is primarily used in ophthalmology for the treatment of iatrogenically induced mydriasis (pupil dilation) caused by adrenergic or parasympatholytic agents[9][10].

Signaling Pathway

As an alpha-1 adrenergic antagonist, this compound inhibits the signaling cascade initiated by the activation of α1-adrenergic receptors. This pathway is crucial in various physiological processes, including smooth muscle contraction.

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Blockade by Dapiprazole HCl.

Experimental Protocols

Stability-Indicating RP-HPLC Method for Purity Assessment

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is utilized for the determination of this compound and its process-related and degradation impurities[4][14][15].

-

Instrumentation: A liquid chromatograph equipped with a UV detector.

-

Column: Atlantis dC18 column (150 mm x 4.6 mm, 5µm particle size) or equivalent[15].

-

Mobile Phase: A suitable mixture of a buffer solution and an organic solvent, delivered isocratically. The exact composition should be optimized for adequate separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Sample Preparation:

-

Prepare a standard stock solution of this compound (e.g., 500 µg/mL) by accurately weighing the reference standard and dissolving it in the mobile phase[4].

-

Prepare the sample solution by dissolving the bulk drug or formulation in the mobile phase to a similar concentration.

-

-

Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, range, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness[4][14][15]. For instance, LOD and LOQ for Dapiprazole were reported to be 0.5 μg/mL and 1.6 μg/mL, respectively, in one study[16].

Forced Degradation Studies

To establish the stability-indicating nature of the analytical method, forced degradation studies are performed on this compound under various stress conditions[4].

-

Acid Hydrolysis: The drug is exposed to an acidic solution (e.g., 0.1N HCl) at an elevated temperature.

-

Base Hydrolysis: The drug is treated with a basic solution (e.g., 0.1N NaOH) at an elevated temperature.

-

Oxidative Degradation: The drug is subjected to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: The drug is exposed to dry heat.

-

Photolytic Degradation: The drug is exposed to UV and visible light.

The resulting solutions are then analyzed by the validated HPLC method to separate the parent drug from any degradation products[4].

UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be employed for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms[16].

-

Instrumentation: A double-beam UV-Visible spectrophotometer.

-

Solvent: A suitable solvent in which the drug is soluble and stable, such as methanol (B129727) or a mixture of 0.1 M HCl and methanol[17].

-

Procedure:

-

A standard stock solution of known concentration is prepared.

-

Serial dilutions are made to prepare working standard solutions of different concentrations.

-

The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax).

-

A calibration curve of absorbance versus concentration is plotted.

-

The concentration of the sample solution is determined from the calibration curve.

-

-

Method Development: The method should be developed and validated for parameters such as linearity, accuracy, and precision[18].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C19H28ClN5 | CID 6917787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. asianpubs.org [asianpubs.org]

- 5. This compound Ophthalmic Solution, 0.5% [dailymed.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Dapiprazole Ophthalmic Solution: Package Insert / Prescribing Info [drugs.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Dapiprazole | C19H27N5 | CID 3033538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Characterization of Pharmaceutical Tablets Using UV Hyperspectral Imaging as a Rapid In-Line Analysis Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 18. UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients | Nikolaychuk | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

Dapiprazole Hydrochloride: A Technical Guide for Ophthalmic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapiprazole (B1669817) hydrochloride is a potent and selective alpha-1 adrenoceptor antagonist with significant applications in ophthalmic research and clinical practice.[1] Its primary utility lies in its ability to safely and effectively reverse iatrogenically induced mydriasis, making it a valuable tool in ophthalmological examinations.[2] This technical guide provides an in-depth overview of Dapiprazole Hydrochloride, encompassing its chemical and physical properties, mechanism of action, pharmacokinetics, and clinical efficacy. Detailed summaries of preclinical and clinical data are presented in tabular format for ease of comparison. Furthermore, this guide outlines key experimental protocols for evaluating its activity and provides visualizations of its signaling pathway and experimental workflows to aid researchers in their study design and execution.

Introduction

This compound is a synthetic compound that acts as a competitive antagonist at alpha-1 adrenergic receptors.[1] In the context of ophthalmology, it is primarily used as a 0.5% topical ophthalmic solution to reverse the mydriatic effects of sympathomimetic agents like phenylephrine (B352888) and, to a lesser extent, parasympatholytic agents like tropicamide.[2] By blocking the alpha-1 adrenoceptors on the iris dilator muscle, Dapiprazole induces miosis (pupil constriction), thereby aiding in the restoration of normal pupillary function and visual acuity following diagnostic eye examinations.[3]

Chemical and Physical Properties

This compound is a white, crystalline, water-soluble powder.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 5,6,7,8-tetrahydro-3-[2-(4-o-tolyl-1-piperazinyl)ethyl]-s-triazolo[4,3-a]pyridine hydrochloride[4] |

| Molecular Formula | C₁₉H₂₇N₅·HCl[4] |

| Molecular Weight | 361.93 g/mol [4] |

| CAS Number | 72822-13-0[5] |

| Physical State | White, lyophilized powder[4] |

| Solubility | Soluble in water[4] |

Mechanism of Action

This compound exerts its pharmacological effect by selectively blocking alpha-1 adrenergic receptors.[1] In the eye, these receptors are predominantly located on the iris dilator muscle.[3]

Signaling Pathway

Activation of alpha-1 adrenergic receptors by agonists such as norepinephrine (B1679862) (released from sympathetic nerves) or sympathomimetic drugs like phenylephrine triggers a signaling cascade that leads to mydriasis (pupil dilation). This pathway is initiated by the coupling of the agonist-bound receptor to a Gq protein, which in turn activates phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C. The resulting increase in intracellular calcium leads to the contraction of the iris dilator muscle and, consequently, pupil dilation.

Dapiprazole, as a competitive antagonist, binds to the alpha-1 adrenoceptors on the iris dilator muscle, preventing the binding of adrenergic agonists and thereby inhibiting this signaling cascade. This leads to the relaxation of the dilator muscle and allows the sphincter muscle (under parasympathetic control) to constrict the pupil, resulting in miosis.

Pharmacological Data

| Parameter | Receptor Subtype | Tissue | pA₂ Value | Reference |

| Functional Affinity | Alpha-1A | Rat Vas Deferens | 7.93 | [3] |

| Alpha-1B | Guinea-Pig Spleen | 7.13 | [3] | |

| Alpha-1D | Rat Aorta | 8.26 | [3] |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Ocular Pharmacokinetics

Following topical administration, this compound penetrates the cornea and reaches high concentrations in ocular tissues, particularly the iris and ciliary body.[6] Systemic absorption is negligible, minimizing the risk of systemic side effects.[6] Detailed pharmacokinetic parameters such as the concentration-time profile in the aqueous humor are not extensively documented in publicly available literature.

Clinical Efficacy

Clinical studies have consistently demonstrated the efficacy of this compound 0.5% ophthalmic solution in reversing mydriasis induced by phenylephrine and tropicamide.

| Study Parameter | Mydriatic Agent(s) | Dapiprazole Regimen | Key Findings | Reference |

| Pupil Diameter Reduction | Phenylephrine 2.5% & Tropicamide 0.5% | 1 drop, 1+1 drops, 2+2 drops | All regimens were equally effective in reducing pupil diameter. A single drop was as effective as multiple drops with fewer side effects. | [7] |

| Time to Miosis | Phenylephrine & Tropicamide | 2 drops, repeated after 5 mins | Significant reduction in pupil size compared to placebo. | [8] |

| Pupil Diameter Change | Not specified | 5 mg/mL solution | Median reduction in pupil width of 0.9 mm after 20 minutes under scotopic conditions. | [8] |

| Intraocular Application | Phenylephrine 10% & Tropicamide 0.5% | 0.2 ml of 0.005% to 0.05% | Dose-related miotic effect. At 0.05%, pupil diameter was reduced from 8.7 mm to 5.6 mm. | [9] |

Safety and Tolerability

This compound is generally well-tolerated. The most common adverse reactions are transient and localized to the eye.

| Adverse Reaction | Incidence |

| Conjunctival Injection (Redness) | >80% |

| Burning or Stinging upon Instillation | ~50% |

| Ptosis (Drooping Eyelid) | 10-40% |

| Lid Erythema and Edema | 10-40% |

| Chemosis (Conjunctival Swelling) | 10-40% |

| Itching | 10-40% |

| Punctate Keratitis | 10-40% |

| Corneal Edema | 10-40% |

| Browache and Headache | 10-40% |

Experimental Protocols

The following sections outline generalized protocols for preclinical and clinical evaluation of this compound, based on methodologies described in the scientific literature.

Preclinical Evaluation: Isolated Rabbit Iris Dilator Muscle Contraction Assay

This in vitro assay assesses the antagonistic effect of Dapiprazole on agonist-induced muscle contraction.

Methodology:

-

Tissue Preparation: Humanely euthanize a rabbit and enucleate the eyes. Dissect the iris and prepare radial strips of the dilator muscle under a dissecting microscope.[10]

-

Mounting: Mount the muscle strips vertically in an organ bath containing oxygenated Krebs solution at 37°C.[10]

-

Equilibration: Allow the tissue to equilibrate for a set period under a specific resting tension.

-

Control Response: Elicit a contractile response by adding a known concentration of an alpha-1 adrenergic agonist (e.g., phenylephrine) to the bath.

-

Washout: Thoroughly wash the tissue with fresh Krebs solution to return to baseline tension.

-

Dapiprazole Incubation: Add this compound at a specific concentration to the bath and allow it to incubate for a predetermined time.

-

Agonist Challenge: While in the presence of Dapiprazole, re-introduce the same concentration of the alpha-1 agonist.

-

Measurement: Record the isometric contraction force using a force transducer.

-

Data Analysis: Repeat steps 5-8 with a range of Dapiprazole concentrations to generate a concentration-response curve and calculate the pA₂ or IC₅₀ value.

Clinical Evaluation: Reversal of Mydriasis Trial

This protocol outlines a typical double-masked, placebo-controlled clinical trial to evaluate the efficacy of Dapiprazole in human subjects.

Methodology:

-

Subject Recruitment: Enroll a cohort of healthy volunteers with no pre-existing ocular conditions.

-

Baseline Measurements: Measure baseline pupil diameter in both eyes under standardized lighting conditions using a pupillometer.

-

Induction of Mydriasis: Administer a standard mydriatic agent (e.g., 2.5% phenylephrine and/or 1% tropicamide) to both eyes of each subject.

-

Confirmation of Mydriasis: Confirm that a stable and adequate level of mydriasis has been achieved.

-

Randomization and Blinding: Randomly assign subjects to receive either this compound 0.5% ophthalmic solution or a placebo (vehicle) in a double-masked fashion.

-

Drug Administration: Instill the assigned study medication into one or both eyes according to the study protocol (e.g., two drops, followed by two more drops after 5 minutes).[8]

-

Pupil Diameter Monitoring: Measure pupil diameter at regular intervals (e.g., 15, 30, 60, 120, and 180 minutes) post-instillation.

-

Safety Assessment: Monitor and record any local or systemic adverse events throughout the study.

-

Data Analysis: Compare the change in pupil diameter from the mydriatic state and the time to return to baseline pupil size between the Dapiprazole and placebo groups.

Formulation Details

This compound 0.5% ophthalmic solution is typically supplied as a sterile, lyophilized powder that is reconstituted prior to use.[4]

| Ingredient | Purpose |

| This compound | Active Pharmaceutical Ingredient |

| Mannitol | Bulking agent, tonicity adjuster |

| Sodium Chloride | Tonicity adjuster |

| Hydroxypropyl Methylcellulose | Viscosity-enhancing agent |

| Edetate Sodium | Chelating agent |

| Sodium Phosphate (Dibasic & Monobasic) | Buffering agents (to maintain pH ~6.6) |

| Benzalkonium Chloride | Preservative |

| Water for Injection | Solvent |

Conclusion

This compound is a well-characterized alpha-1 adrenergic antagonist with a clear mechanism of action and a favorable safety profile for ophthalmic use. Its primary application in reversing pharmacologically induced mydriasis is supported by robust clinical evidence. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this compound, offering key data, experimental protocols, and visual aids to facilitate further investigation and application of this important ophthalmic agent. Future research may focus on exploring its potential in other ocular conditions and further elucidating its pharmacokinetic profile within the various compartments of the eye.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Affinity of the miotic drug, dapiprazole, at alpha 1-adrenoceptor subtypes A, B and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Ophthalmic Solution, 0.5% [dailymed.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Ocular pharmacokinetics of dapiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the effects on pupil size and accommodation of three regimens of topical dapiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. crstodayeurope.com [crstodayeurope.com]

- 9. Effects of intraocular dapiprazole in the rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pre- and postsynaptic effects of brimonidine on isolated rabbit iris dilator muscles - PMC [pmc.ncbi.nlm.nih.gov]

Investigational Uses of Dapiprazole Beyond Mydriasis Reversal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapiprazole (B1669817), a potent alpha-1 adrenergic antagonist, is clinically established for the reversal of iatrogenically induced mydriasis. Its mechanism of action, centered on the blockade of alpha-1 adrenergic receptors in the iris dilator muscle, has prompted investigation into its therapeutic potential for other ophthalmological conditions. This technical guide provides an in-depth review of the current, albeit limited, investigational uses of Dapiprazole beyond mydriasis reversal, with a primary focus on its application in pigmentary glaucoma. Furthermore, this guide explores the potential, yet unproven, roles of Dapiprazole in neuroprotection and the management of ischemic optic neuropathy by examining the therapeutic effects of other alpha-1 adrenergic antagonists in these domains. Detailed experimental protocols from key studies are provided, alongside quantitative data summaries and conceptual diagrams to elucidate underlying mechanisms and experimental workflows.

Introduction: The Pharmacology of Dapiprazole

Dapiprazole hydrochloride is a selective alpha-1 adrenergic receptor antagonist.[1] Its primary pharmacological action in the eye is the induction of miosis (pupillary constriction) by inhibiting the alpha-1 receptors on the iris dilator muscle.[1] This action counteracts the mydriatic (pupil-dilating) effects of both adrenergic agonists (e.g., phenylephrine) and, to a lesser extent, parasympatholytic agents (e.g., tropicamide).[1] While its efficacy in mydriasis reversal is well-documented, the broader therapeutic implications of alpha-1 adrenoceptor blockade in the eye remain an area of active, though not extensive, research. This guide synthesizes the available preclinical and clinical evidence for the investigational applications of Dapiprazole.

Dapiprazole in the Management of Pigmentary Glaucoma and Pigmentary Dispersion Syndrome

The most significant investigational use of Dapiprazole to date has been in the context of pigmentary glaucoma (PG) and its precursor, pigmentary dispersion syndrome (PDS). PG is a form of secondary open-angle glaucoma characterized by the deposition of pigment from the posterior iris surface onto the trabecular meshwork, leading to increased intraocular pressure (IOP).

Mechanism of Action in Pigmentary Glaucoma

In PG, it is hypothesized that the concave configuration of the peripheral iris leads to mechanical rubbing against the lens zonules, causing the release of pigment granules. These granules are then carried by the aqueous humor to the trabecular meshwork, obstructing outflow and elevating IOP. Dapiprazole-induced miosis is thought to flatten the iris configuration, reducing iridozonular contact and subsequent pigment dispersion.[1] This "iridoplegia" is proposed to be the primary mechanism by which Dapiprazole may offer therapeutic benefit in the long-term management of these conditions.[1]

Clinical Investigations and Data

Clinical studies, primarily led by Mastropasqua and colleagues, have explored the efficacy of Dapiprazole in PG and PDS.

A key clinical trial investigated the long-term effects of Dapiprazole as an adjunctive therapy in patients with pigmentary glaucoma.[1]

Table 1: Effect of Adjunctive Dapiprazole on Aqueous Humor Dynamics in Pigmentary Glaucoma (36-Month Follow-Up) [1]

| Parameter | Baseline (Mean ± SD) | 36 Months with Dapiprazole (Mean ± SD) | p-value |

| Total Outflow Facility (C) (µL/min/mmHg) | 0.17 ± 0.04 | 0.22 ± 0.07 | 0.010 |

| Po/C Ratio (Q) | 113.39 ± 31.02 | 89.22 ± 51.66 | 0.036 |

Data from Mastropasqua et al. (1996)

Exercise can induce pigment release and transient IOP spikes in individuals with PDS. A study evaluated the prophylactic use of Dapiprazole in this context.[2]

Table 2: Effect of Dapiprazole Pre-treatment on Exercise-Induced IOP Changes in Pigmentary Dispersion Syndrome [2]

| Condition | IOP (mmHg) (Mean ± SD) | Tonography (C value) (Mean ± SD) |

| Post-Exercise (No Treatment) | 30.33 ± 8.73 | 0.09 ± 0.04 |

| Post-Exercise (Dapiprazole Pre-treatment) | 23.33 ± 3.44 | 0.14 ± 0.03 |

Data from Mastropasqua et al. (1996)

Experimental Protocols

-

Patient Population: 16 patients with pigmentary glaucoma were enrolled.

-

Treatment Regimen: Patients received Dapiprazole 0.5% eye drops three times daily as an adjunctive therapy to their existing treatment of Timolol 0.5% twice daily.

-

Control Group: 16 age- and sex-matched patients with pigmentary glaucoma treated with Timolol 0.5% alone.

-

Data Collection: Computerized tonography was performed at baseline and at 3, 12, and 36 months post-initiation of Dapiprazole treatment.

-

Endpoints: The primary endpoints were the change in total outflow facility (C) and the Po/C ratio (Q).

-

Subject Population: Three young, myopic male patients with diagnosed pigmentary dispersion syndrome.

-

Exercise Protocol: Subjects performed 30 minutes of jogging on a computerized treadmill with telemetric heartbeat monitoring to maintain a constant pulse rate.

-

Baseline Measurement: Computerized tonography and IOP measurements were taken 10 minutes after the initial exercise session.

-

Washout Period: A one-month washout period was observed.

-

Intervention: The same exercise protocol was repeated after pre-treatment with Dapiprazole 0.5% eye drops (one drop administered 30, 20, and 10 minutes prior to exercise).

-

Post-Intervention Measurement: IOP and computerized tonography were measured again 10 minutes after the exercise session with Dapiprazole pre-treatment.

Potential Neuroprotective Role of Alpha-1 Adrenergic Antagonists

While there is a lack of direct studies on Dapiprazole for neuroprotection, research into other alpha-1 antagonists, such as Bunazosin, suggests a potential therapeutic avenue for conditions involving retinal ganglion cell (RGC) death, like glaucoma and ischemic optic neuropathy.

Proposed Neuroprotective Mechanisms

The neuroprotective effects of alpha-1 adrenergic antagonists are thought to be multifactorial and may include:

-

Increased Ocular Blood Flow: Blockade of alpha-1 receptors on vascular smooth muscle can lead to vasodilation, potentially improving blood flow to the optic nerve head and retina.

-

Direct Neuroprotective Effects: Some studies suggest that alpha-1 antagonists may have direct protective effects on RGCs, independent of their effects on IOP or blood flow. The precise signaling pathways for this are still under investigation but may involve modulation of apoptotic pathways.

References

- 1. Effect of dapiprazole, an alpha-adrenergic blocking agent, on aqueous humor dynamics in pigmentary glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effectiveness of dapiprazole in preventing exercise-induced IOP increase in patients with pigmentary dispersion syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dapiprazole's Interaction with Alpha-1 Adrenoceptor Subtypes A, B, and D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacological effects of dapiprazole (B1669817) on the alpha-1 adrenoceptor subtypes α1A, α1B, and α1D. Dapiprazole, an alpha-1 adrenergic antagonist, is primarily recognized for its clinical use in ophthalmology to reverse mydriasis.[1] This document delves into the specifics of its binding and functional activity at each of these receptor subtypes, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Quantitative Analysis of Dapiprazole's Affinity

The functional affinity of dapiprazole for the alpha-1 adrenoceptor subtypes has been determined through functional antagonism studies, with the results expressed as pA2 values. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response, providing a measure of the antagonist's potency.

Functional antagonism studies have revealed that dapiprazole exhibits a degree of selectivity for the α1A and α1D adrenoceptor subtypes over the α1B subtype.[2] The functional affinities of dapiprazole, determined in functional experiments, show a higher affinity for both rat vas deferens α1A-adrenoceptors and rat aortic α1D-adrenoceptors, with a lower affinity observed at guinea-pig splenic α1B-adrenoceptors.[2] Specifically, in these functional assays, dapiprazole demonstrated an approximately 10-fold selectivity for the A and D subtypes over the B subtype.[2]

| Adrenoceptor Subtype | Tissue/System Used | Agonist | Dapiprazole pA2 Value | Reference |

| Alpha-1A | Rat Vas Deferens | Norepinephrine (B1679862) | 7.93 | [2] |

| Alpha-1B | Guinea-pig Spleen | Norepinephrine | 7.13 | [2] |

| Alpha-1D | Rat Aorta | Norepinephrine | 8.26 | [2] |

Table 1: Functional Affinity (pA2) of Dapiprazole at Alpha-1 Adrenoceptor Subtypes

As of the latest available data, specific Ki or IC50 values for dapiprazole from radioligand binding assays for the individual alpha-1A, alpha-1B, and alpha-1D adrenoceptor subtypes have not been prominently reported in the scientific literature.

Experimental Protocols

The determination of dapiprazole's functional affinity (pA2 values) at the alpha-1 adrenoceptor subtypes involved classical pharmacological organ bath techniques coupled with Schild analysis.

Experimental Workflow for Determination of pA2 Values

Methodology for Functional Assays

1. Tissue Preparation and Mounting:

-

Alpha-1A: The vas deferens was isolated from male rats.

-

Alpha-1B: The spleen was isolated from male guinea pigs.

-

Alpha-1D: The thoracic aorta was isolated from male rats.

-

The isolated tissues were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% oxygen and 5% carbon dioxide.

2. Generation of Concentration-Response Curves:

-

Following an equilibration period, cumulative concentration-response curves to the agonist norepinephrine were generated to establish a baseline contractile response.

-

Tissues were then incubated with various concentrations of dapiprazole for a predetermined period to allow for receptor binding equilibrium.

-

A second cumulative concentration-response curve to norepinephrine was then generated in the presence of dapiprazole.

3. Data Analysis (Schild Plot):

-

The dose ratio, which is the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist, was calculated for each concentration of dapiprazole.

-

A Schild plot was constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of dapiprazole.

-

The pA2 value was determined from the x-intercept of the resulting linear regression line, assuming a slope not significantly different from unity, which is indicative of competitive antagonism.

Signaling Pathways of Alpha-1 Adrenoceptor Subtypes

Alpha-1 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and primarily signal through the Gq/11 family of G proteins.[3][4] Activation of these receptors by agonists like norepinephrine initiates a cascade of intracellular events. While all three subtypes (α1A, α1B, and α1D) share the common Gq/11 pathway, there is evidence of divergence in their downstream signaling and regulatory mechanisms.[5][6][7]

Alpha-1A Adrenoceptor Signaling Pathway

The α1A-adrenoceptor is efficiently coupled to the canonical Gq/11 pathway, leading to robust activation of Phospholipase C (PLC).[8] This pathway is central to its physiological effects, including smooth muscle contraction. Additionally, the α1A subtype has been shown to activate mitogen-activated protein kinase (MAPK) pathways, which can influence longer-term cellular processes like cell growth and proliferation.[2][5]

Alpha-1B Adrenoceptor Signaling Pathway

Similar to the α1A subtype, the α1B adrenoceptor couples to Gq/11 to activate the PLC pathway.[8] However, studies suggest potential differences in its regulation and downstream signaling. For instance, the α1B subtype has been implicated in the activation of Phospholipase A2 and can also influence interleukin-6 signaling through a MAPK-dependent mechanism in certain cell types.[5][9] There is also evidence that the α1B receptor can couple to Gi proteins in some contexts.[10]

Alpha-1D Adrenoceptor Signaling Pathway

The α1D adrenoceptor also signals through the Gq/11-PLC pathway.[4] However, it is often described as being less efficiently coupled to intracellular signaling cascades compared to the α1A and α1B subtypes.[8][11] The α1D subtype has been shown to activate phospholipase A2 and is also linked to the activation of the ERK MAPK pathway.[2][5] Some studies suggest that the α1D adrenoceptor may exhibit constitutive activity in certain tissues.[9]

Conclusion

Dapiprazole demonstrates a preferential antagonist affinity for the alpha-1A and alpha-1D adrenoceptor subtypes over the alpha-1B subtype in functional assays. This selectivity is based on pA2 values obtained from isolated tissue preparations. The primary mechanism of action of dapiprazole at these receptors is the competitive blockade of norepinephrine-induced activation of the Gq/11-PLC signaling cascade. While all three subtypes converge on this central pathway, subtle differences in their downstream signaling and regulation may contribute to the nuanced physiological and pharmacological effects observed with alpha-1 adrenoceptor antagonists. Further research, particularly radioligand binding studies to determine Ki values for dapiprazole at each subtype and more detailed investigations into subtype-specific signaling, would provide a more complete understanding of its pharmacological profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Affinity of the miotic drug, dapiprazole, at alpha 1-adrenoceptor subtypes A, B and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α1D-Adrenoceptors are responsible for the high sensitivity and the slow time-course of noradrenaline-mediated contraction in conductance arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Preparation of Dapiprazole Hydrochloride Ophthalmic Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale preparation and quality control of a 0.5% Dapiprazole Hydrochloride ophthalmic solution. This document is intended to guide researchers through the formulation, sterile preparation, and analytical testing of this alpha-adrenergic antagonist used for the reversal of iatrogenically induced mydriasis.

Introduction

This compound is an alpha-adrenergic blocking agent that produces miosis by affecting the dilator muscle of the iris.[1] It is primarily indicated for the treatment of mydriasis induced by adrenergic (phenylephrine) or parasympatholytic (tropicamide) agents.[1] The preparation of a sterile, stable, and effective ophthalmic solution is critical for its clinical application. These notes provide the necessary protocols to achieve a formulation with the desired physicochemical and therapeutic properties.

Materials and Equipment

Active Pharmaceutical Ingredient (API) and Excipients

| Component | Grade | Function |

| This compound | USP | Active Pharmaceutical Ingredient |

| Mannitol (B672) | USP | Tonicity agent |

| Sodium Chloride | USP | Tonicity agent |

| Hydroxypropyl Methylcellulose (B11928114) (HPMC) | USP | Viscosity enhancer |

| Edetate Sodium (EDTA) | USP | Chelating agent/stabilizer |

| Sodium Phosphate (B84403) Dibasic | USP | Buffering agent |

| Sodium Phosphate Monobasic | USP | Buffering agent |

| Benzalkonium Chloride (50% Solution) | USP | Preservative |

| Water for Injection (WFI) | USP | Vehicle |

| Hydrochloric Acid / Sodium Hydroxide (B78521) | USP | pH adjustment |

Equipment

-

Analytical balance

-

pH meter

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Beakers and graduated cylinders

-

Autoclave

-

Laminar flow hood or barrier isolator

-

Sterile filtration apparatus (0.22 µm PVDF or PES membrane filters)

-

Sterile ophthalmic dropper bottles

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Osmometer

Signaling Pathway of this compound

This compound acts as an antagonist at alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gq subtype, located on the iris dilator smooth muscle.[2] The binding of an agonist (like phenylephrine) to these receptors would normally trigger a signaling cascade leading to muscle contraction and mydriasis (pupil dilation). Dapiprazole blocks this pathway, leading to muscle relaxation and miosis (pupil constriction).

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway in Iris Dilator Muscle.

Experimental Protocols

Preparation of 0.5% this compound Ophthalmic Solution (100 mL)

This protocol is for compounding the solution from bulk ingredients. Aseptic techniques must be strictly followed throughout the procedure.

Formulation Composition:

| Component | Amount per 100 mL |

| This compound | 0.5 g |

| Mannitol | 2.0 g |

| Hydroxypropyl Methylcellulose | 0.4 g |

| Sodium Chloride | q.s. for tonicity |

| Edetate Sodium | 0.01 g |

| Sodium Phosphate Dibasic | q.s. for pH |

| Sodium Phosphate Monobasic | q.s. for pH |

| Benzalkonium Chloride (from 50% solution) | 0.02 mL |

| Water for Injection (WFI) | q.s. to 100 mL |

Protocol:

-

Preparation of Vehicle:

-

In a sterile beaker, take approximately 80 mL of WFI.

-

Add and dissolve the sodium phosphate dibasic and monobasic to create the buffer system.

-

Add and dissolve the edetate sodium.

-

Add and dissolve the mannitol and sodium chloride.

-

Slowly disperse the hydroxypropyl methylcellulose into the vortex of the stirring solution to avoid clumping. Continue stirring until fully hydrated and dissolved. This may require gentle heating or allowing it to hydrate (B1144303) overnight in a refrigerator.

-

Add the benzalkonium chloride solution and mix well.

-

-

pH Adjustment:

-

Measure the pH of the vehicle. Adjust to approximately pH 6.6 using small amounts of dilute hydrochloric acid or sodium hydroxide as needed.[1]

-

-

Dissolution of API:

-

Slowly add the this compound to the vehicle while stirring continuously until it is completely dissolved.

-

-

Final Volume Adjustment:

-

Transfer the solution to a 100 mL sterile volumetric flask and add WFI to bring it to the final volume. Mix thoroughly.

-

-

Sterilization:

-

Packaging:

-

Aseptically fill the sterile solution into previously sterilized ophthalmic dropper bottles.

-

Caption: Workflow for Compounding Dapiprazole Ophthalmic Solution.

Quality Control: Stability-Indicating RP-HPLC Method

This method is for the quantification of this compound and the detection of any degradation products. The method should be validated according to ICH guidelines.[5][6]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: Acetonitrile: Ortho-phosphoric acid (e.g., 89:9:1 v/v) adjusted to pH 5.8[6] |

| Flow Rate | 0.8 mL/min[6] |

| Detection Wavelength | 243 nm[6] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Standard Solution Preparation (Example Concentration: 80 µg/mL):

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound USP reference standard and transfer it to a 10 mL volumetric flask. Add 5 mL of methanol, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase.[7]

-

Working Standard (80 µg/mL): Dilute 2 mL of the stock solution to 25 mL with the mobile phase.[7]

Sample Solution Preparation:

-

Transfer an accurately measured volume of the ophthalmic solution equivalent to 10 mg of this compound into a 10 mL volumetric flask.

-

Dilute to volume with the mobile phase and mix well.

-

Further dilute as necessary to fall within the linear range of the assay (e.g., to a final concentration of 80 µg/mL).

Procedure:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Perform system suitability tests by injecting the working standard solution in replicate (e.g., n=6). The relative standard deviation (RSD) for peak area and retention time should be less than 2%.

-

Inject the blank (mobile phase), followed by the standard and sample solutions.

-

Calculate the concentration of this compound in the sample by comparing the peak area with that of the working standard.

Method Validation Parameters (as per ICH guidelines):

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | Ability to assess the analyte in the presence of its potential impurities and degradation products. | Peak purity should be demonstrated. |

| Linearity | Proportionality of the response to the analyte concentration over a given range. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Closeness of the test results to the true value. | Recovery of 98-102% |

| Precision | Repeatability and intermediate precision of the method. | RSD ≤ 2% |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should be met. |

Stability and Storage

The reconstituted this compound ophthalmic solution is typically stable for 21 days when stored at controlled room temperature (20° - 25°C or 68° - 77°F).[1] The solution should be discarded if it is not clear and colorless.[1] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to establish the stability-indicating nature of the analytical method.[5]

Conclusion

The protocols outlined in these application notes provide a framework for the successful preparation and quality control of a 0.5% this compound ophthalmic solution. Adherence to aseptic techniques, proper formulation procedures, and rigorous analytical testing are paramount to ensure the safety, efficacy, and stability of the final product. Researchers and drug development professionals should adapt and validate these methods for their specific laboratory conditions and regulatory requirements.

References

Application Notes and Protocols for the Quantification of Dapiprazole Hydrochloride

These application notes provide detailed methodologies for the quantitative analysis of Dapiprazole Hydrochloride in bulk and pharmaceutical dosage forms. The protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

This section details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. This method is effective in separating this compound from its process-related impurities and degradation products.

Experimental Protocol

Chromatographic Conditions: A summary of the chromatographic conditions is presented below. Multiple methods have been reported in the literature; two common approaches are summarized here for comparison.

| Parameter | Method 1 | Method 2 |

| Mobile Phase | Methanol (B129727): Acetonitrile: Ortho-phosphoric acid (89:9:1, v/v/v), pH 5.8 | Water (pH 6.5, 0.05% w/v 1-heptane sulfonic acid): Acetonitrile (40:60, v/v) |

| Column | Thermo Hypersil C18 (250 mm x 4.6 mm, 5 µm) | Kromasil 100 C18 |

| Flow Rate | 0.8 mL/min | 0.8 mL/min |

| Detection Wavelength | 243 nm | 246 nm |

| Injection Volume | 20 µL | 20 µL |

| Temperature | Ambient | Not Specified |

| Run Time | Approximately 4 minutes | Not Specified |

Preparation of Standard Stock Solution:

-

Accurately weigh 10 mg of this compound USP standard and transfer it to a 10 mL volumetric flask.

-

Add 5 mL of methanol and sonicate for approximately 15 minutes to dissolve the standard.

-

Make up the volume to 10 mL with the mobile phase to obtain a concentration of 1000 µg/mL.

Preparation of Working Standard Solution:

-

Pipette 2 mL of the standard stock solution into a 25 mL volumetric flask.

-

Dilute to the mark with the mobile phase to achieve a final concentration of 80 µg/mL.

Preparation of Sample Solution (from bulk drug):

-

Accurately weigh a quantity of the this compound powder equivalent to 10 mg of the active ingredient.

-

Transfer it to a 10 mL volumetric flask containing 5 mL of methanol.

-

Follow the same procedure as for the standard stock solution preparation.

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject 20 µL of the blank (mobile phase) to ensure a stable baseline.

-

Inject 20 µL of the standard solution in triplicate.

-

Inject 20 µL of the sample solution in triplicate.

-

Record the peak areas and calculate the concentration of this compound in the sample.

Quantitative Data Summary

The following table summarizes the validation parameters for the HPLC method as per International Conference on Harmonisation (ICH) guidelines.[1][2][3]

| Validation Parameter | Result (Method 1) | Result (Method 2) |

| Linearity Range | 20-120 µg/mL | 5-30 µg/mL |

| Correlation Coefficient (r²) | 0.9999 | 0.9997 |

| Limit of Detection (LOD) | 0.5 µg/mL | Not Specified |

| Limit of Quantification (LOQ) | 1.6 µg/mL | Not Specified |

| Accuracy (% Recovery) | 99.94% | Not Specified |

| Precision (% RSD) | < 2% | Not Specified |

HPLC Analysis Workflow

References

Application Notes and Protocols for Studying Alpha-Adrenergic Receptor Pathways Using Dapiprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapiprazole is a potent and selective alpha-1 adrenoceptor antagonist.[1] It is primarily recognized for its clinical use in ophthalmology to reverse mydriasis (pupil dilation) induced by sympathomimetic agents.[1][2] Its mechanism of action involves the blockade of alpha-1 adrenergic receptors on the dilator muscle of the iris, leading to miosis (pupil constriction).[2][3] Beyond its clinical applications, Dapiprazole serves as a valuable pharmacological tool for researchers studying the physiological and pathological roles of alpha-1 adrenergic receptor signaling pathways.

These application notes provide a comprehensive overview of Dapiprazole's pharmacological properties and detailed protocols for its use in in vitro and in vivo experimental settings to investigate alpha-adrenergic receptor function.

Pharmacological Profile of Dapiprazole

Dapiprazole exhibits selectivity for the alpha-1 adrenoceptor family. Functional studies have determined its affinity for the different subtypes of the alpha-1 receptor.[4]

Quantitative Data: Functional Affinity of Dapiprazole at Alpha-1 Adrenoceptor Subtypes

The functional affinity of Dapiprazole at different alpha-1 adrenoceptor subtypes has been determined using organ bath experiments, with the data presented as pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Antagonist | Receptor Subtype | Tissue Preparation | pA2 Value | Reference |

| Dapiprazole | α1A | Rat Vas Deferens | 7.93 | [4] |

| Dapiprazole | α1B | Guinea-Pig Spleen | 7.13 | [4] |